Cas no 2141811-11-0 (5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

5-(4-tert-Butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a versatile heterocyclic aldehyde featuring a thiophene core substituted with an imidazole moiety and a formyl group. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functionalization, enabling its use as a key intermediate in the preparation of more complex molecules. The tert-butyl group enhances steric and electronic properties, improving stability and reactivity in coupling reactions. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, material science, and catalysis. The aldehyde group offers further derivatization potential, facilitating the synthesis of Schiff bases, heterocycles, and other fine chemicals.
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde structure
2141811-11-0 structure
Product name:5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
CAS No:2141811-11-0
MF:C12H14N2OS
MW:234.317361354828
CID:6594916
PubChem ID:165779431

5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
    • EN300-1292328
    • 2141811-11-0
    • Inchi: 1S/C12H14N2OS/c1-12(2,3)10-6-14(8-13-10)11-5-4-9(7-15)16-11/h4-8H,1-3H3
    • InChI Key: KHIRENFVGTVCRS-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1N1C=NC(=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 234.08268425g/mol
  • Monoisotopic Mass: 234.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 63.1Ų

5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1292328-500mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
500mg
$739.0 2023-09-30
Enamine
EN300-1292328-1.0g
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
1g
$0.0 2023-06-06
Enamine
EN300-1292328-10000mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
10000mg
$3315.0 2023-09-30
Enamine
EN300-1292328-50mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
50mg
$647.0 2023-09-30
Enamine
EN300-1292328-5000mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
5000mg
$2235.0 2023-09-30
Enamine
EN300-1292328-2500mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
2500mg
$1509.0 2023-09-30
Enamine
EN300-1292328-250mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
250mg
$708.0 2023-09-30
Enamine
EN300-1292328-1000mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
1000mg
$770.0 2023-09-30
Enamine
EN300-1292328-100mg
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
2141811-11-0
100mg
$678.0 2023-09-30

Additional information on 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde

5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde: A Comprehensive Overview

The compound 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde, identified by the CAS number 2141811-11-0, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a thiophene ring fused with an imidazole moiety. The presence of the aldehyde group at position 2 of the thiophene ring and the tert-butyl substituent on the imidazole ring introduces interesting electronic and steric properties, making it a valuable compound in various fields of research and industry.

Recent studies have highlighted the potential of this compound in the field of organic electronics. The thiophene moiety is well-known for its conjugation properties, which are crucial for applications in conductive polymers and light-emitting diodes (LEDs). The imidazole group, on the other hand, contributes to the molecule's ability to act as a ligand in coordination chemistry, opening avenues for its use in catalysis and molecular recognition. The tert-butyl substituent further enhances the molecule's stability and solubility, making it suitable for use in high-performance materials.

In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to, Friedländer-type cyclization reactions and Suzuki coupling. These methods allow for precise control over the substitution pattern and stereochemistry of the molecule, ensuring high purity and reproducibility. The synthesis of this compound has been optimized in recent years, with researchers focusing on improving reaction yields and reducing production costs.

The applications of this compound are not limited to electronics. It has also shown promise in the field of medicinal chemistry. The aldehyde group can be readily modified to introduce bioactive functionalities, making this compound a valuable starting material for drug discovery. Recent studies have explored its potential as a precursor for anti-cancer agents, leveraging its ability to target specific cellular pathways.

In addition to its chemical applications, this compound has found use in analytical chemistry as a reagent for detecting specific analytes. Its ability to form stable complexes with metal ions makes it useful in spectroscopic analysis and sensors. Researchers have also investigated its use in environmental monitoring, where it can serve as an indicator for heavy metal contamination.

The versatility of 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde is further underscored by its role in supramolecular chemistry. The molecule's ability to self-assemble into ordered structures has been exploited in the development of novel materials with tailored properties. These materials hold potential applications in areas such as drug delivery systems and nanotechnology.

In conclusion, 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as an important tool for future research and innovation.

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